molecular formula C16H11ClFN7O B10912593 N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10912593
M. Wt: 371.75 g/mol
InChI Key: QRUJWWMJYYSVGT-UHFFFAOYSA-N
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Description

N~7~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chloro-1-methyl-1H-pyrazole and 4-fluorobenzaldehyde. The key steps may involve:

  • Formation of the triazolopyrimidine core through cyclization reactions.
  • Introduction of the carboxamide group via amide bond formation.
  • Functionalization of the pyrazole and phenyl rings with chloro and fluoro substituents, respectively.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization reactions.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~7~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield hydroxylated derivatives.
  • Reduction may produce dehalogenated compounds.
  • Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases.

    Industry: Use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N7-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their function.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N7-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE include other triazolopyrimidines with different substituents. Examples include:

  • N~7~-(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)-5-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE.
  • N~7~-(4-METHYL-1H-PYRAZOL-3-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE.

Uniqueness

The uniqueness of N7-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific combination of substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C16H11ClFN7O

Molecular Weight

371.75 g/mol

IUPAC Name

N-(4-chloro-1-methylpyrazol-3-yl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C16H11ClFN7O/c1-24-7-11(17)14(23-24)22-15(26)13-6-12(9-2-4-10(18)5-3-9)21-16-19-8-20-25(13)16/h2-8H,1H3,(H,22,23,26)

InChI Key

QRUJWWMJYYSVGT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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